molecular formula C14H26O6 B14673870 Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol CAS No. 41494-93-3

Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol

Katalognummer: B14673870
CAS-Nummer: 41494-93-3
Molekulargewicht: 290.35 g/mol
InChI-Schlüssel: ZVHDQBBRQHDSHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol is a chemical compound with a unique structure that includes both acetic acid and a diene diol component

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol typically involves the reaction of acetic acid with 3,7-dimethylocta-2,6-diene-1,1-diol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or other biomolecules.

    Medicine: Research may explore its potential therapeutic effects or its use as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Geranyl acetate:

    Linalyl acetate: Another related compound used in perfumery and aromatherapy.

    Geranic acid: A compound with similar structural features and potential biological activity.

Uniqueness

Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

41494-93-3

Molekularformel

C14H26O6

Molekulargewicht

290.35 g/mol

IUPAC-Name

acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol

InChI

InChI=1S/C10H18O2.2C2H4O2/c1-8(2)5-4-6-9(3)7-10(11)12;2*1-2(3)4/h5,7,10-12H,4,6H2,1-3H3;2*1H3,(H,3,4)

InChI-Schlüssel

ZVHDQBBRQHDSHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CC(O)O)C)C.CC(=O)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.